(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one
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Overview
Description
Aplykurodin B is a naturally occurring compound isolated from the marine mollusk Aplysia kurodai. . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aplykurodin B involves multiple steps, including the formation of its tricyclic core structure. The specific synthetic routes and reaction conditions for Aplykurodin B are not widely documented in the literature. the synthesis typically involves the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired product.
Industrial Production Methods
Industrial production methods for Aplykurodin B are not well-established due to its natural origin and the complexity of its structure. Most of the available Aplykurodin B is extracted from marine sources, specifically from the sea hare Aplysia kurodai.
Chemical Reactions Analysis
Types of Reactions
Aplykurodin B undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in Aplykurodin B can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in Aplykurodin B can be reduced to form alcohols.
Substitution: The ester group in Aplykurodin B can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or alcohols.
Scientific Research Applications
Chemistry: Aplykurodin B serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Industry: While industrial applications are limited, Aplykurodin B’s unique structure makes it a valuable compound for research and development in pharmaceuticals.
Mechanism of Action
Aplykurodin B exerts its effects by targeting the Wnt/β-catenin signaling pathway. It inhibits β-catenin responsive transcription, which is stimulated by Wnt3a-conditioned medium or glycogen synthase kinase 3β inhibitors. This inhibition leads to the degradation of intracellular β-catenin, downregulation of oncogenic β-catenin levels, and decreased expression of β-catenin-dependent genes . Consequently, Aplykurodin B induces apoptosis and autophagy in cancer cells, making it a promising therapeutic agent for hepatocellular carcinoma .
Comparison with Similar Compounds
Aplykurodin B is part of a family of compounds known as degraded sterols. Similar compounds include:
Aplykurodin A: Another compound isolated from Aplysia kurodai, known for its cytotoxic activity against cancer cells.
4-acetylaplykurodin B: A related isoprenoid with ichthyotoxic properties, isolated from the Mediterranean mollusk Aplysia fasciata.
Aplykurodinone B: Another ichthyotoxic compound from Aplysia fasciata.
Aplykurodin B is unique due to its specific molecular structure and its potent activity against the Wnt/β-catenin signaling pathway, which is not as prominently observed in its analogs .
Properties
CAS No. |
101691-09-2 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one |
InChI |
InChI=1S/C20H32O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-17,19,21H,5,7-11H2,1-4H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1 |
InChI Key |
WFIRRHJNPNGJBS-VZNPGGIZSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)O)C |
SMILES |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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